2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole
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Overview
Description
2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole typically involves multiple steps:
Formation of the Pyrimidine Ring: Starting with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, the compound is reacted with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs₂CO₃) at room temperature.
Formation of the Piperidine Ring: The intermediate product is then reacted with piperidine under specific conditions to form the piperidine ring.
Formation of the Benzoxazole Ring: The final step involves cyclization to form the benzoxazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the pyrimidine ring.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives
- 5-Perfluoroalkyl-1,2,4-triazoles
Uniqueness
2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole ring with a piperidine and pyrimidine moiety. This structural arrangement provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-11-22-15(18(19,20)21)9-16(23-11)25-8-4-5-12(10-25)17-24-13-6-2-3-7-14(13)26-17/h2-3,6-7,9,12H,4-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOLUQBDLRPVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC(C2)C3=NC4=CC=CC=C4O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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